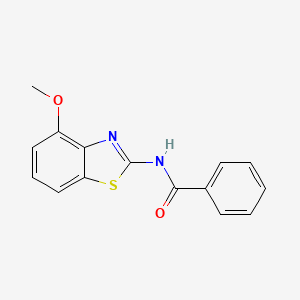

N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide

Vue d'ensemble

Description

N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C15H12N2O2S and a molecular weight of 284.33 g/mol . This compound belongs to the class of benzothiazoles, which are known for their significant biological and pharmaceutical activities . Benzothiazoles are sulfur-containing heterocycles that involve a benzene ring fused to a thiazole ring .

Mécanisme D'action

Target of Action

N-(4-Methoxy-2-benzothiazolyl)benzamide, also known as N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide, is a derivative of benzothiazole . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the function of these targets . This interaction can lead to the inhibition of essential biochemical processes in bacteria, leading to their death .

Biochemical Pathways

Given the targets it inhibits, it can be inferred that it affects a wide range of biochemical pathways, including dna replication, protein synthesis, and various metabolic pathways .

Result of Action

The result of the action of N-(4-Methoxy-2-benzothiazolyl)benzamide is the inhibition of essential biochemical processes in bacteria, leading to their death . This makes it a potential candidate for the development of new antibacterial agents.

Méthodes De Préparation

The synthesis of N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . Another method includes the cyclization of thioamide or carbon dioxide as raw materials . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. For example, the reaction of 2-aminothiophenol with benzaldehyde in a methanol-water mixed solvent at room temperature for 1 hour can yield benzothiazole derivatives efficiently .

Analyse Des Réactions Chimiques

N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium chloride (NH4Cl) and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of 2-aminobenzothiazole with 1-cyanoacetyl-3,5-dimethylpyrazole can yield N-(2-benzothiazolyl)cyanoacetamides .

Applications De Recherche Scientifique

N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzothiazole derivatives are known for their anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, and neuroprotective activities . These compounds are also used as enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Comparaison Avec Des Composés Similaires

N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as N-(2-benzothiazolyl)cyanoacetamides and N-(6-methoxy-2-benzothiazolyl)cyanoacetamides . These compounds share similar structural features but may differ in their biological activities and applications. For instance, this compound may exhibit unique anti-cancer or anti-inflammatory properties compared to other benzothiazole derivatives .

Propriétés

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBCPDBLXXFMOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

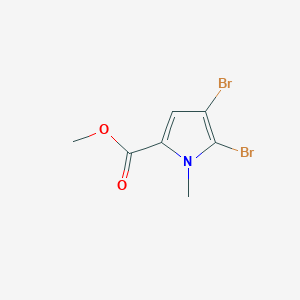

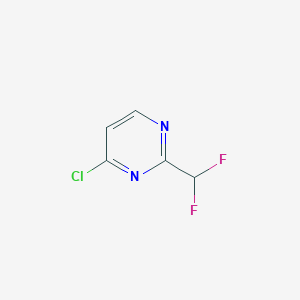

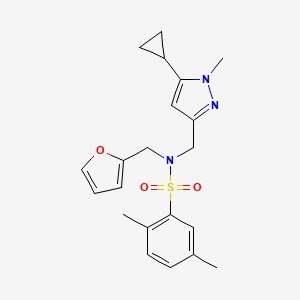

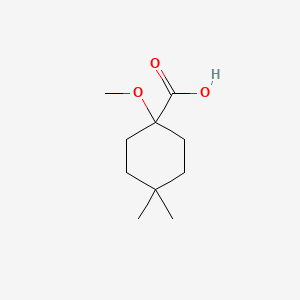

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2770643.png)

![methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770649.png)

![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2770651.png)

![N-(2-methoxy-5-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2770654.png)

![Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2770658.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2770665.png)